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Compound of Interest

Compound Name:
Ethyl 3-amino-1H-indole-2-

carboxylate

Cat. No.: B1269152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
amino-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in

medicinal chemistry and drug discovery. Due to the limited availability of published

spectroscopic data for the unsubstituted title compound, this guide presents data for closely

related 3-anilino substituted derivatives as illustrative examples. The methodologies and

interpretation principles remain directly applicable to the parent compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for derivatives of Ethyl 3-
amino-1H-indole-2-carboxylate. This data is essential for the structural elucidation and

characterization of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate

Derivatives (in DMSO-d₆)
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Compound
Aromatic
Protons (ppm)

NH (Indole)
(ppm)

-OCH₂- (ppm) -CH₃ (ppm)

Ethyl 3-((4-

methoxyphenyl)a

mino)-1H-indole-

2-carboxylate

6.82-7.53 (m,

8H)
11.21 (s, 1H)

4.31 (q, J=6.8

Hz, 2H)

1.31 (t, J=7.2 Hz,

3H)

Ethyl 3-((4-

fluorophenyl)ami

no)-1H-indole-2-

carboxylate

6.85-7.73 (m,

8H)
11.41 (s, 1H)

4.29 (q, J=6.8

Hz, 2H)

1.27 (t, J=6.8 Hz,

3H)

Ethyl 3-((2-

chlorophenyl)ami

no)-1H-indole-2-

carboxylate

6.78-7.51 (m,

8H)
11.68 (s, 1H)

4.32 (q, J=6.8

Hz, 2H)

1.30 (t, J=7.2 Hz,

3H)

Note: Data extracted from a study on related derivatives as model compounds.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate

Derivatives (in DMSO-d₆)
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Compound C=O (ppm)
Aromatic
Carbons (ppm)

-OCH₂- (ppm) -CH₃ (ppm)

Ethyl 3-((4-

methoxyphenyl)a

mino)-1H-indole-

2-carboxylate

162.46

113.33, 113.77,

114.69, 118.84,

119.43, 120.44,

122.07, 125.95,

129.56, 136.65,

138.30, 154.07

60.39 14.91

Ethyl 3-((4-

fluorophenyl)ami

no)-1H-indole-2-

carboxylate

Not Reported 98.42 - 137.33 56.09 19.50

Ethyl 3-((2-

chlorophenyl)ami

no)-1H-indole-2-

carboxylate

162.21

113.65, 115.45,

116.78, 119.88,

120.36, 120.44,

121.53, 121.58,

125.32, 126.03,

128.27, 129.84,

136.21, 141.68

60.93 14.69

Note: Data extracted from a study on related derivatives as model compounds.

Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Indole Derivatives
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Functional Group Vibrational Mode
Typical Wavenumber
(cm⁻¹)

N-H (Indole) Stretching 3500-3300

N-H (Amino) Stretching 3400-3200

C-H (Aromatic) Stretching 3100-3000

C=O (Ester) Stretching 1730-1700

C=C (Aromatic) Stretching 1600-1450

C-N Stretching 1350-1250

C-O (Ester) Stretching 1300-1000

Note: This table provides expected ranges for the key functional groups present in the title

compound.

Mass Spectrometry (MS) Data
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Ethyl 3-(phenylamino)-1H-

indole-2-carboxylate Derivatives
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Compound Ionization Mode
Calculated [M+H]⁺
(m/z)

Found [M+H]⁺ (m/z)

Ethyl 3-((4-

methoxyphenyl)amino

)-1H-indole-2-

carboxylate

ESI 311.1396 311.1402

Ethyl 3-((4-

fluorophenyl)amino)-1

H-indole-2-

carboxylate

ESI 299.1196 299.1202

Ethyl 3-((2-

chlorophenyl)amino)-1

H-indole-2-

carboxylate

ESI 315.0900 315.0907

Note: Data extracted from a study on related derivatives as model compounds using

Electrospray Ionization (ESI).

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analysis. The

following are generalized protocols for obtaining NMR, IR, and MS spectra for indole

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.
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Acquisition Parameters: Spectral width of approximately 16 ppm, acquisition time of 2-4

seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Spectrometer: Same instrument as for ¹H NMR.

Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear

Overhauser Effect (NOE).

Acquisition Parameters: Spectral width of approximately 240 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Acquisition: Record a background spectrum of the empty sample holder (or pure KBr

pellet). Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

Introduction: Introduce the sample into the ion source, often via a direct insertion probe or

after separation by gas chromatography (GC).

Ionization: The sample is vaporized and bombarded with a beam of electrons (typically 70

eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-

charge ratio (m/z).

Data Acquisition (Electrospray Ionization - ESI):

Introduction: Infuse the sample solution directly into the ESI source via a syringe pump.

Ionization: A high voltage is applied to a capillary, creating a fine spray of charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions.

Analysis: The ions are transferred into the mass analyzer for m/z determination.

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions

against their m/z values. For high-resolution mass spectrometry (HRMS), the exact mass is

determined and used to calculate the elemental composition.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized organic compound like Ethyl 3-amino-1H-indole-2-carboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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